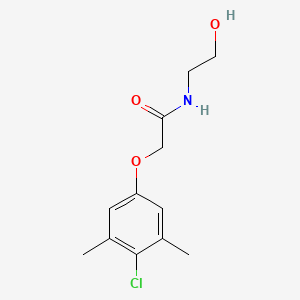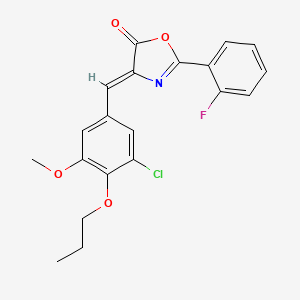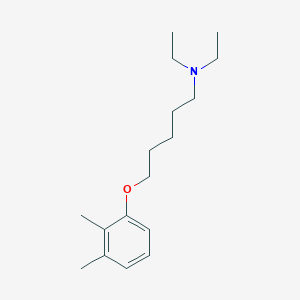![molecular formula C15H13N3O2S B4705877 N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4705877.png)
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide, commonly known as Q-VD-OPh, is a small molecule inhibitor that is widely used in scientific research. This compound is known for its ability to inhibit caspase activity, which is a crucial component of many biological processes. The purpose of
Mécanisme D'action
Q-VD-OPh inhibits caspase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its target substrates, which are crucial for various biological processes. Q-VD-OPh has been shown to be a potent inhibitor of caspase-3, -7, and -9, which are involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have anti-inflammatory and neuroprotective effects. In a study on mice, Q-VD-OPh was found to reduce inflammation in the brain and improve cognitive function. Additionally, Q-VD-OPh has been shown to protect against cell death in various cell types, including neurons and cardiomyocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Q-VD-OPh in lab experiments is its potency as a caspase inhibitor. Q-VD-OPh has been shown to be a more potent inhibitor of caspase-3 and -7 than other commonly used inhibitors, such as z-VAD-FMK. Additionally, Q-VD-OPh has been shown to have fewer off-target effects than other caspase inhibitors.
One limitation of using Q-VD-OPh in lab experiments is its potential for non-specific effects. Q-VD-OPh has been shown to inhibit other proteases, such as calpains, at high concentrations. Additionally, Q-VD-OPh has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Q-VD-OPh. One direction is to further investigate its anti-inflammatory and neuroprotective effects, and its potential for use in the treatment of various diseases. Another direction is to explore its potential as a therapeutic agent for cancer, as caspases are involved in the regulation of cell death in cancer cells. Additionally, further research is needed to optimize the synthesis of Q-VD-OPh and to develop more specific caspase inhibitors.
Applications De Recherche Scientifique
Q-VD-OPh is widely used in scientific research as a caspase inhibitor. Caspases are a family of proteases that play a crucial role in apoptosis, inflammation, and other biological processes. By inhibiting caspase activity, Q-VD-OPh can be used to study the role of caspases in various biological processes. Additionally, Q-VD-OPh has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(13-6-3-9-21-13)16-7-8-18-10-17-12-5-2-1-4-11(12)15(18)20/h1-6,9-10H,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVSCVUFIQITEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)

![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)




![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4705862.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4705870.png)


![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4705898.png)